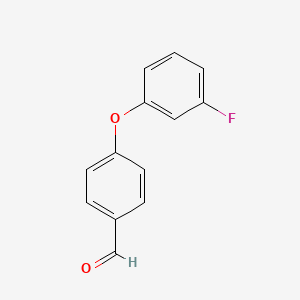

4-(3-Fluorophenoxy)benzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-fluorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXVUAHOEWOSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445050 | |

| Record name | 4-(3-fluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-29-9 | |

| Record name | 4-(3-fluorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-fluorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 3 Fluorophenoxy Benzaldehyde

Reactivity Profile of the Aldehyde Moiety

The aldehyde group is a key site of reactivity in 4-(3-fluorophenoxy)benzaldehyde, readily participating in a variety of chemical transformations.

Condensation Reactions for Schiff Base Formation (e.g., Hydrazones, Imines, Semicarbazones)

The aldehyde functionality of this compound is a prime target for condensation reactions with primary amines and their derivatives to form Schiff bases, which contain a carbon-nitrogen double bond (imine). researchgate.net These reactions are fundamental in synthetic organic chemistry for the construction of a diverse range of molecular architectures.

The general mechanism for Schiff base formation involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule, typically under acidic catalysis, to yield the imine. The stability of the resulting Schiff base can be influenced by the electronic nature of the substituents on both the aldehyde and the amine. researchgate.netijmcmed.org

Examples of Condensation Reactions:

Hydrazone Formation: Reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) yields hydrazones. These reactions are often straightforward, proceeding by mixing the reactants in a suitable solvent like methanol (B129727) and refluxing for a short period. nih.gov

Imine Formation: Condensation with primary amines, such as anilines, results in the formation of imines. These reactions are widely used in the synthesis of various heterocyclic compounds and ligands for metal complexes. ukm.myjocpr.com

Semicarbazone Formation: Reaction with semicarbazide (B1199961) hydrochloride in the presence of a base like sodium acetate (B1210297) produces semicarbazones.

The formation of these Schiff bases can be monitored and the products characterized using spectroscopic techniques such as FT-IR, which shows the appearance of a C=N stretching vibration, and NMR, where the disappearance of the aldehydic proton signal and the appearance of a new signal for the azomethine proton are indicative of product formation. ukm.myjocpr.com

Table 1: Examples of Condensation Reactions with Aldehydes

| Reactant | Product Type | General Conditions |

|---|---|---|

| Hydrazine Hydrate | Hydrazone | Methanol, reflux nih.gov |

| Primary Amines | Imine (Schiff Base) | Ethanol, catalytic acid jocpr.com |

| Semicarbazide | Semicarbazone | Not specified in search results |

Oxidation to Corresponding Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(3-fluorophenoxy)benzoic acid. This transformation is a common and important reaction in organic synthesis.

A variety of oxidizing agents can be employed for this purpose. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) are effective in converting the aldehyde to a carboxylic acid. The reaction is typically carried out in a suitable solvent, and the conditions are controlled to ensure complete oxidation without cleaving the ether linkage or affecting the aromatic rings.

The general reaction can be represented as:

C₁₃H₉FO₂ + [O] → C₁₃H₉FO₃

The resulting 4-(3-fluorophenoxy)benzoic acid is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic properties.

Reduction to Corresponding Alcohol Derivatives

The aldehyde group in this compound is susceptible to reduction to form the corresponding primary alcohol, [4-(3-fluorophenoxy)phenyl]methanol. This reduction can be achieved using various reducing agents.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones in the presence of other reducible functional groups. Lithium aluminum hydride is a more powerful reducing agent and will also readily reduce the aldehyde.

The general reaction is as follows:

C₁₃H₉FO₂ + [H] → C₁₃H₁₁FO₂

The product, [4-(3-fluorophenoxy)phenyl]methanol, can serve as a building block in the synthesis of other compounds where a primary alcohol functionality is required.

Reactivity of the Fluorinated Aromatic System

The presence of a fluorine atom on the phenoxy ring introduces specific electronic effects that modulate the reactivity of the aromatic system.

Nucleophilic Substitution Reactions on the Phenoxy Ring

The fluorine atom on the aromatic ring can potentially undergo nucleophilic aromatic substitution (SNAr) reactions. However, for SNAr to occur, the aromatic ring generally needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluorine). In this compound, the aldehyde group is on a separate phenyl ring, and its electron-withdrawing effect is transmitted through the ether linkage, which may not be sufficient to strongly activate the fluorinated ring for SNAr.

Research on similar compounds, such as 4-fluorobenzaldehyde (B137897), has shown that SNAr can occur with strong nucleophiles under forcing conditions. For instance, heating 4-fluorobenzaldehyde with pyrrolidine (B122466) can lead to the substitution of the fluorine atom. mdpi.com It is plausible that this compound could undergo similar reactions, although the reactivity would be influenced by the electronic contribution of the para-substituted benzaldehyde (B42025) moiety.

Influence of Fluorine's Electronic Effects on Reactivity (e.g., Inductive Effects, Deactivation/Direction in Coupling Reactions)

The fluorine atom exerts a significant influence on the reactivity of the phenoxy ring through its electronic effects.

Inductive Effect: Fluorine is the most electronegative element, and therefore, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution by reducing the electron density of the ring.

Resonance Effect: Fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is weaker compared to other halogens.

In the context of coupling reactions, such as Suzuki or Heck couplings, the electronic nature of the substituents on the aromatic rings is crucial. The electron-withdrawing nature of the fluorine atom can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions. Theoretical studies using density functional theory (DFT) on similar fluorinated compounds have shown that the presence of fluorine can alter the electronic and spectroscopic properties, which can be correlated with reactivity. nih.gov

Exploration of Electrophilic and Radical Reactions

The chemical behavior of this compound is characterized by the reactivity of its two aromatic rings and the aldehyde functional group. These sites are susceptible to both electrophilic attack and involvement in radical-mediated processes.

Electrophilic Aromatic Substitution:

The orientation of electrophilic aromatic substitution on the two aromatic rings of this compound is governed by the directing effects of the existing substituents. The benzaldehyde ring is deactivated towards electrophilic attack due to the electron-withdrawing aldehyde group (-CHO), which directs incoming electrophiles to the meta position. Conversely, the phenoxy ring is activated by the electron-donating ether oxygen, which directs substitution to the ortho and para positions. The fluorine atom on the phenoxy ring is a deactivating group but is also ortho, para-directing.

In a typical electrophilic substitution reaction, such as nitration or halogenation, the substitution is expected to occur preferentially on the more activated phenoxy ring. The regioselectivity will be a result of the combined directing effects of the ether oxygen and the fluorine atom.

Radical Reactions:

The aldehyde hydrogen of this compound is susceptible to abstraction by radicals, which can initiate a variety of subsequent reactions. Furthermore, the aromatic rings can participate in radical addition reactions.

A notable transformation is the catalyst-free photochemical fluorination of benzaldehydes to their corresponding benzoyl fluorides. This type of reaction proceeds via a radical mechanism where UV-A irradiation facilitates the fluorination. chemrxiv.org It is plausible that this compound could undergo a similar conversion to 4-(3-fluorophenoxy)benzoyl fluoride (B91410) under appropriate photochemical conditions.

The aldehyde group can also participate in photochemical cycloaddition reactions. The Paternò-Büchi reaction, for example, involves the [2+2] photocycloaddition of a carbonyl compound with an alkene to form an oxetane (B1205548). It is conceivable that this compound could react with various alkenes under photochemical induction to yield novel oxetane derivatives.

While specific documented examples of these reactions for this compound are not extensively reported in readily available literature, the general principles of organic chemistry allow for the prediction of its reactivity. The following table summarizes potential electrophilic and radical reactions and their expected products.

Interactive Data Table: Predicted Reactivity of this compound

| Reaction Type | Reagents and Conditions | Predicted Major Product(s) | Mechanistic Pathway |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 4-(3-Fluoro-4-nitrophenoxy)benzaldehyde and 4-(5-Fluoro-2-nitrophenoxy)benzaldehyde | Electrophilic Aromatic Substitution |

| Electrophilic Bromination | Br₂, FeBr₃ | 4-(4-Bromo-3-fluorophenoxy)benzaldehyde and 4-(2-Bromo-5-fluorophenoxy)benzaldehyde | Electrophilic Aromatic Substitution |

| Photochemical Fluorination | Selectfluor, UV-A light | 4-(3-Fluorophenoxy)benzoyl fluoride | Radical |

| Paternò-Büchi Reaction | Alkene (e.g., 2-methylpropene), hv | Substituted oxetane | Radical Cycloaddition |

Detailed Research Findings:

Although specific studies focusing solely on the electrophilic and radical reactions of this compound are scarce, related research provides valuable insights. For instance, studies on the synthesis of bioactive compounds often utilize fluorinated benzaldehyde derivatives as starting materials. These synthetic sequences can involve a variety of transformations that, while not explicitly categorized as reactivity studies, demonstrate the compound's ability to undergo specific reactions.

The synthesis of certain isoflavones, which are known for their potential antitumor activities, has involved palladium-catalyzed coupling methodologies with substituted phenyl derivatives. nih.gov While not a direct electrophilic or radical reaction on the aldehyde, these methods highlight the utility of the core structure in building more complex molecules.

Furthermore, the general reactivity of diaryl ethers has been a subject of interest, particularly in the context of synthesizing complex natural products and pharmaceuticals. These studies often explore a range of coupling and functionalization reactions, providing a broader understanding of the chemical space accessible from diaryl ether scaffolds.

Computational Chemistry and Molecular Modeling Studies of 4 3 Fluorophenoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. For 4-(3-fluorophenoxy)benzaldehyde, these calculations provide insights into orbital energies, bonding interactions, electrostatic potential, and reactivity, all of which are crucial for understanding its chemical behavior. These computations are typically performed using a specific level of theory and basis set, such as B3LYP/6-311++G(d,p), to ensure reliable results.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap implies higher stability and lower chemical reactivity. For aromatic compounds like this compound, the HOMO is typically located over the electron-rich phenoxy ring system, while the LUMO is often distributed over the electron-withdrawing benzaldehyde (B42025) portion. The precise energy values depend on the specific computational method and basis set used.

Table 1: Representative Frontier Molecular Orbital Data This table is illustrative of typical outputs from DFT calculations. Actual values for this compound would require specific computation.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.65 |

| ELUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.50 |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer and intramolecular interactions. It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). The stabilization energy, E(2), associated with these interactions, quantifies the strength of the electron delocalization, also known as hyperconjugation.

In this compound, significant interactions would be expected between the lone pair orbitals of the ether

Ligand-Target Interaction Prediction via Molecular Docking (for derivatives)

Molecular docking is a pivotal computational technique employed to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), typically a protein. For derivatives of this compound, this method is instrumental in elucidating potential therapeutic applications by modeling their interactions with the active sites of various biological targets. These in silico studies provide critical insights into binding affinities and the specific molecular interactions that stabilize the ligand-receptor complex, thereby guiding the synthesis and development of new, more potent, and selective compounds.

Research into derivatives based on the benzaldehyde scaffold has explored their potential as inhibitors for a range of enzymes implicated in different diseases. By modifying the core structure, researchers can enhance binding affinity and selectivity for a specific target. Docking studies for these derivatives have revealed key interactions with amino acid residues within the binding pockets of enzymes such as aldehyde dehydrogenase, phenoloxidase, and various reductases.

Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibition

Derivatives of benzaldehyde have been investigated as potential inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer. nih.gov Computational studies on benzyloxybenzaldehyde derivatives, which share a similar ether linkage to this compound, have successfully predicted their binding to the ALDH1A3 isoform. nih.gov These studies support experimental findings where specific derivatives were identified as potent and selective inhibitors. For instance, two benzyloxybenzaldehyde compounds, ABMM-15 and ABMM-16, were found to be highly effective ALDH1A3 inhibitors with IC50 values of 0.23 µM and 1.29 µM, respectively. nih.gov The computational analysis confirmed a favorable binding mode for these compounds within the enzyme's active site, highlighting the potential of this scaffold for developing new cancer therapeutics. nih.gov

Phenoloxidase (Tyrosinase) Inhibition

Phenoloxidase, also known as tyrosinase, is a crucial enzyme in insects, and its inhibition is a strategy for developing novel insecticides. sigmaaldrich.com Molecular docking studies have been performed on benzaldehyde derivatives, such as benzaldehyde thiosemicarbazones, to understand their interaction with this enzyme. sigmaaldrich.com Using flexible docking methods, these studies have elucidated the binding mode between the inhibitors and the enzyme's active site. For example, the interaction between 4-butylbenzaldehyde (B75662) thiosemicarbazone and the phenoloxidase active site has been detailed, showing it to be a reversible, noncompetitive inhibitor. sigmaaldrich.com These docking results are often combined with three-dimensional quantitative structure-activity relationship (3D-QSAR) models to provide a more comprehensive understanding and guide the design of more potent inhibitors. sigmaaldrich.com

DHFR and Enoyl-ACP Reductase Inhibition

Derivatives have also been designed to target enzymes essential for bacterial and mycobacterial survival, such as Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein (ACP) Reductase. In one study, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated. mdpi.com Molecular docking of these compounds into the active sites of DHFR (PDB ID: 1DF7) and enoyl-ACP reductase (PDB ID: 2NSD) was performed to confirm their mechanism of action. The results showed that the derivatives had very good docking scores and exhibited interactions with key amino acid residues like ARG60, ARG32, and GLN28 in the DHFR binding site, similar to known inhibitors. mdpi.com This suggests that the benzohydrazide (B10538) scaffold can serve as a foundation for developing new antibacterial and antitubercular agents. mdpi.com

Cyclooxygenase-2 (COX-2) Inhibition

The benzaldehyde structure is a key component in the synthesis of chalcones, which can be converted into various heterocyclic compounds like isoxazoles. orientjchem.orgresearchgate.net These derivatives have been explored as anti-inflammatory agents by targeting the Cyclooxygenase-2 (COX-2) enzyme. orientjchem.org Molecular docking studies of novel isoxazole (B147169) derivatives against the COX-2 protein (PDB ID: 4COX) have been conducted to predict their binding affinity and interaction patterns. orientjchem.org The docking results often correlate well with experimental anti-inflammatory activity, with compounds showing lower binding energies also exhibiting better biological activity. orientjchem.org For example, an isoxazole derivative, compound 4f in one study, showed significant anti-inflammatory action, which was supported by its strong predicted binding in the docking analysis. orientjchem.org

The table below summarizes the findings from molecular docking studies on various derivatives containing the benzaldehyde structural motif against different protein targets.

| Derivative Class | Protein Target | PDB ID | Key Interacting Residues | Docking Software/Method | Reference |

| Benzyloxybenzaldehydes | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | N/A | Not Specified | Not Specified | nih.gov |

| Benzaldehyde Thiosemicarbazones | Phenoloxidase (from Pieris rapae) | N/A | Not Specified | FlexX | sigmaaldrich.com |

| Benzohydrazides | Enoyl ACP Reductase | 2NSD | Not Specified | Surflex | mdpi.com |

| Benzohydrazides | Dihydrofolate Reductase (DHFR) | 1DF7 | ARG60, ARG32, GLN28 | Surflex | mdpi.com |

| Quinazolinones | Dihydrofolate Reductase (DHFR) | 6DE4 | Not Specified | Autodock Vina | journalgrid.com |

| Isoxazoles (from Chalcones) | Cyclooxygenase-2 (COX-2) | 4COX | Not Specified | Not Specified | orientjchem.org |

| 4-Anilinoquinazolines | Epidermal Growth Factor Receptor (EGFR) | Not Specified | Thr766, Met769, Asp776, Cys773 | Not Specified | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Fluorophenoxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. For 4-(3-Fluorophenoxy)benzaldehyde, a combination of 1H, 13C, and 19F NMR, along with two-dimensional techniques, offers a complete picture of its molecular architecture.

Proton NMR (1H NMR) for Proton Environment Analysis

The 1H NMR spectrum of this compound provides critical information about the electronic environment of its hydrogen atoms. The aldehydic proton characteristically appears as a singlet at a downfield chemical shift, typically around 9.9-10.0 ppm, due to the strong deshielding effect of the adjacent carbonyl group. docbrown.info The aromatic protons exhibit a more complex pattern of signals in the range of 7.0-8.0 ppm. The protons on the benzaldehyde (B42025) ring and the fluorophenoxy ring will show distinct splitting patterns (doublets, triplets, and multiplets) arising from spin-spin coupling with neighboring protons. docbrown.infolibretexts.org The specific chemical shifts and coupling constants (J values) allow for the unambiguous assignment of each proton to its position on the aromatic rings.

Table 1: 1H NMR Chemical Shift Data for Aromatic Aldehydes

| Compound | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) | Solvent |

| Benzaldehyde docbrown.info | ~9.9 | 7.51-7.87 | - |

| 3-Fluorobenzaldehyde chemicalbook.com | 9.996 | 7.332-7.683 | CDCl₃ |

| 4-Fluorobenzaldehyde (B137897) rsc.org | 9.97 | 7.16-7.98 | CDCl₃ |

| 4-Methoxybenzaldehyde rsc.org | 9.87 | 7.11-7.88 | DMSO-d₆ |

| 3-Methoxybenzaldehyde rsc.org | 9.98 | 7.25-7.51 | DMSO-d₆ |

This table presents a comparative view of proton NMR data for related benzaldehyde derivatives.

Carbon-13 NMR (13C NMR) for Carbon Skeleton Characterization

Complementing the proton data, the 13C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield signal, typically appearing in the range of 190-193 ppm. docbrown.infooregonstate.edu The aromatic carbons, including those directly bonded to the ether oxygen and the fluorine atom, resonate between 110 and 170 ppm. oregonstate.eduwisc.edu The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, a key diagnostic feature. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents (the aldehyde group, the ether linkage, and the fluorine atom), aiding in their specific assignment. hw.ac.uk

Table 2: 13C NMR Chemical Shift Data for Substituted Benzaldehydes

| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Solvent |

| Benzaldehyde docbrown.info | 192.3 | 129.0-136.5 | CDCl₃ |

| 4-Fluorobenzaldehyde rsc.org | 190.5 | 116.4-166.5 | CDCl₃ |

| 4-(Trifluoromethyl)benzaldehyde rsc.org | 191.1 | 123.4-138.7 | CDCl₃ |

| 4-Methoxybenzaldehyde rsc.org | 191.3 | 114.5-164.2 | DMSO-d₆ |

| 3-Methoxybenzaldehyde rsc.org | 193.0 | 112.9-159.8 | DMSO-d₆ |

This table provides a reference for the carbon-13 chemical shifts in related aldehyde compounds.

Fluorine-19 NMR (19F NMR) for Fluorine Environment Specificity

19F NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom. biophysics.org In this compound, the fluorine-19 nucleus will give rise to a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. azom.com The precise chemical shift value is sensitive to the electronic nature of the surrounding groups and the solvent used. biophysics.orgucsb.edu For instance, the chemical shift of fluorobenzene (B45895) is approximately -113.15 ppm relative to CFCl₃. colorado.edu The coupling of the fluorine atom to adjacent protons (3JHF and 4JHF) can provide further structural confirmation. The large chemical shift dispersion in 19F NMR minimizes the likelihood of signal overlap, making it a powerful tool for structural analysis of fluorinated compounds. azom.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Regioisomeric Assignment

To definitively establish the connectivity of atoms and the specific regioisomerism of this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) spin-spin coupling networks, allowing for the tracing of proton connectivity within the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, providing an unambiguous link between the 1H and 13C signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for identifying the ether linkage by observing a correlation between the protons on one ring and the carbons on the other, as well as confirming the attachment of the aldehyde group.

Together, these 2D NMR techniques provide a detailed and unambiguous assignment of all proton and carbon signals, confirming the 4-(3-fluorophenoxy) substitution pattern on the benzaldehyde core. docbrown.info

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of this compound and offers insights into its structure through analysis of its fragmentation pattern. nist.gov The molecular ion peak (M+) in the mass spectrum will correspond to the exact mass of the compound (C₁₃H₉FO₂), which is 216.0586 g/mol . spectrabase.com

The fragmentation of the molecular ion under electron ionization (EI) typically involves the cleavage of the weakest bonds. libretexts.orglibretexts.org For this compound, characteristic fragmentation pathways would include:

Loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion [M-H]+. docbrown.info

Loss of the formyl radical (•CHO) to give the [M-CHO]+ fragment. docbrown.info

Cleavage of the ether bond, leading to fragments corresponding to the fluorophenoxy cation and the benzaldehyde radical, or vice versa.

The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. researchgate.net

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 217.06593 | 142.9 |

| [M+Na]⁺ | 239.04787 | 152.2 |

| [M-H]⁻ | 215.05137 | 148.8 |

This data, from predicted values, can be used to help identify the compound in complex mixtures using ion mobility-mass spectrometry. uni.lu

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

Key vibrational bands expected in the spectra include:

C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically in the region of 1700-1720 cm⁻¹, characteristic of the aldehyde carbonyl group.

C-H Stretch (Aldehyde): A pair of weak to medium bands around 2720 and 2820 cm⁻¹.

Aromatic C=C Stretches: Multiple bands in the region of 1450-1600 cm⁻¹.

C-O-C (Ether) Stretches: Asymmetric and symmetric stretching vibrations, typically appearing in the range of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

C-F Stretch: A strong absorption band in the FT-IR spectrum, usually found in the 1100-1400 cm⁻¹ region.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

A comprehensive search of scientific literature and crystallographic databases indicates that, to date, the crystal structure of this compound has not been determined or reported. Therefore, no experimental X-ray crystallography data is available for this specific compound.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. Should single crystals of this compound be grown and analyzed, this method would offer definitive insights into its solid-state conformation, molecular geometry, and intermolecular interactions.

The anticipated structural information that would be obtained from such an analysis includes:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them would be determined, confirming the connectivity of the atoms.

Intermolecular Interactions: The analysis would reveal how individual molecules of this compound pack together in the crystal lattice. This includes identifying any non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, or π-stacking, which govern the material's bulk properties.

For illustrative purposes, X-ray diffraction studies on structurally related benzaldehyde derivatives have provided detailed molecular structures. However, it must be explicitly stated that such data is not directly applicable to this compound and only serves as a general example of the insights gained from this technique.

Should the crystallographic data for this compound become available, a detailed analysis would be presented here. The typical data generated from a single-crystal X-ray diffraction experiment is summarized in the following hypothetical table format:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

|---|---|

| Chemical Formula | C₁₃H₉FO₂ |

| Formula Weight | 216.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | Value |

Applications of 4 3 Fluorophenoxy Benzaldehyde As a Versatile Synthetic Intermediate

Role in Medicinal Chemistry Research

The fluorinated diaryl ether motif present in 4-(3-Fluorophenoxy)benzaldehyde is a privileged structure in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The aldehyde group, meanwhile, serves as a reactive handle for a multitude of chemical transformations, allowing for its incorporation into diverse molecular architectures.

Precursor for Bioactive Heterocyclic Systems

The reactivity of the aldehyde group in this compound makes it an ideal starting material for the synthesis of various biologically active heterocyclic compounds.

Imidazopyridines: These fused heterocyclic systems are of significant interest in medicinal chemistry due to their presence in a variety of pharmaceuticals. nih.gov The synthesis of imidazopyridines can be achieved through various methods, including cycloaddition reactions. nih.govbeilstein-journals.org The 4-(3-fluorophenoxy)phenyl group can be incorporated into the imidazopyridine scaffold to modulate the biological activity of the resulting compounds.

Benzimidazoles: Benzimidazole (B57391) derivatives are known to possess a wide range of pharmacological activities. nih.gov The synthesis of these compounds often involves the condensation of a phenylenediamine with an aldehyde. By using this compound in this reaction, novel benzimidazole derivatives with potential therapeutic applications can be generated. For instance, new fluoro-benzimidazole derivatives have been synthesized and investigated as potential intestinal antiseptic drug candidates. nih.gov

Triazoles: Triazoles are another important class of nitrogen-containing heterocycles with diverse biological properties. raco.catnih.gov The synthesis of triazole derivatives can be accomplished through various synthetic routes, including click chemistry. rsc.org this compound can serve as a building block for the creation of novel triazole-containing compounds with potential applications in drug discovery. For example, it can be used to prepare intermediates for the synthesis of triazole-based Schiff bases, which have shown promising fluorescence properties for ion detection. google.com

Scaffold for Enzyme Inhibitors

The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors, which play a crucial role in treating numerous diseases.

Kinase Inhibitors: Kinases are a class of enzymes that are central to cell signaling and are often dysregulated in diseases like cancer. ed.ac.ukmdpi.com The development of kinase inhibitors is a major focus of modern drug discovery. nih.govnih.gov The 4-(3-fluorophenoxy)phenyl moiety can be found in the structure of some kinase inhibitors, where it can contribute to the binding affinity and selectivity of the compound for its target kinase.

HCV NS5B Polymerase Inhibitors: The hepatitis C virus (HCV) NS5B polymerase is an essential enzyme for viral replication, making it a key target for antiviral drug development. wikipedia.orggoogle.com Non-nucleoside inhibitors that bind to allosteric sites on the enzyme are a promising class of therapeutics. wikipedia.org The 4-phenoxyphenyl group has been identified as a key pharmacophore in some series of HCV NS5B polymerase inhibitors. nih.gov By incorporating the 3-fluoro substituent, this compound provides a scaffold for developing new and potentially more potent inhibitors of this critical viral enzyme.

Building Block for Radiotracer Development

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The development of novel radiotracers is essential for the continued advancement of this technology.

18F-labeled Compounds for PET Imaging: The radioisotope fluorine-18 (B77423) (18F) is widely used in PET imaging due to its favorable decay properties. nih.gov The presence of a fluorine atom in this compound makes it a valuable precursor for the synthesis of 18F-labeled radiotracers. Through nucleophilic substitution reactions, the non-radioactive fluorine atom can be replaced with 18F, allowing for the creation of imaging agents for a variety of biological targets. This approach is particularly relevant for developing new probes for neuroimaging and oncology. nih.govgoogle.com

Synthesis of Semicarbazone Derivatives for Pharmacological Research

Semicarbazones are a class of compounds known for their broad spectrum of biological activities, including antibacterial, anticonvulsant, and anticancer effects. csic.esresearchgate.net They are typically synthesized through the condensation of an aldehyde or ketone with a semicarbazide (B1199961). nih.govbiosynth.com The reaction of this compound with semicarbazide or its derivatives can yield a library of novel semicarbazone compounds. The 4-(3-fluorophenoxy)phenyl moiety can influence the pharmacological properties of these derivatives, leading to the discovery of new compounds with enhanced or novel biological activities.

Contributions to Advanced Materials Science

Beyond its applications in medicine, this compound also plays a role in the development of advanced materials with specialized properties.

Synthesis of Liquid Crystalline Materials

While direct, specific examples of this compound being used in the synthesis of commercial liquid crystalline materials are not extensively detailed in publicly available research, its molecular architecture makes it a promising candidate for such applications. The rigid core structure, composed of two phenyl rings linked by an ether oxygen, combined with the polar aldehyde group, is a common feature in many liquid crystal molecules (mesogens).

The aldehyde functional group is particularly useful for creating Schiff bases (imines) through condensation reactions with various aniline (B41778) derivatives. This reaction is a well-established method for elongating the molecular structure and creating the rod-like shape often required for liquid crystalline behavior. For instance, reacting this compound with long-chain alkoxy anilines would produce Schiff bases with a high aspect ratio. The fluorine atom on one of the phenyl rings can influence the intermolecular interactions, such as dipole-dipole forces and π-π stacking, which are critical for the formation and stability of different mesophases (e.g., nematic, smectic). Research on similar benzaldehyde (B42025) derivatives confirms their utility in creating liquid crystals, suggesting a strong potential for this compound in this field. mdpi.com

Development of Specialty Chemicals

This compound is a versatile intermediate in the synthesis of specialty chemicals. Its unique combination of a diaryl ether, a fluorine substituent, and an aldehyde group allows for diverse chemical transformations, leading to complex organic molecules with specific functions. tcichemicals.com These molecules are valuable in materials science and other advanced applications.

The aldehyde group can undergo a wide range of chemical reactions, including:

Oxidation to form the corresponding carboxylic acid, 4-(3-fluorophenoxy)benzoic acid.

Reduction to yield the benzyl (B1604629) alcohol, [4-(3-fluorophenoxy)phenyl]methanol.

Condensation reactions , such as aldol (B89426) or Knoevenagel condensations, to form larger, conjugated systems.

Wittig reactions to produce substituted styrenes.

The fluorine atom and the phenoxy group contribute to the unique properties of the resulting specialty chemicals, potentially enhancing thermal stability, modifying solubility, and influencing electronic properties. This makes the compound an attractive building block for creating novel dyes, polymers, and other advanced materials. researchgate.net

Intermediacy in Agrochemical Research

Phenolic ether structures are integral to many active compounds in the agrochemical industry, where they are found in pesticides, herbicides, and fungicides. orientjchem.org The structural isomer, 4-fluoro-3-phenoxybenzaldehyde, is known to be an intermediate in the production of pyrethroid insecticides, which are a major class of synthetic insecticides. googleapis.com

Given this precedent, this compound is recognized as a significant intermediate in agrochemical research. tcichemicals.comresearchgate.net The introduction of a fluorine atom into a potential pesticide molecule can often increase its efficacy and metabolic stability. The aldehyde group provides a reactive handle for synthesizing more complex target molecules through various chemical pathways. Researchers in agrochemical development utilize such fluorinated building blocks to create new crop protection agents, aiming for improved performance and environmental profiles.

Chemical and Physical Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 939758-29-9 | sigmaaldrich.com |

| Molecular Formula | C₁₃H₉FO₂ | |

| Molecular Weight | 216.21 g/mol | |

| Appearance | Liquid | sigmaaldrich.com |

| SMILES | C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)C=O | |

| InChI Key | DYXVUAHOEWOSTF-UHFFFAOYSA-N | sigmaaldrich.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3 Fluorophenoxy Benzaldehyde Derivatives

Influence of Fluorine Substitution on Molecular Recognition and Interaction Profiles

The introduction of a fluorine atom into a drug candidate can significantly alter its pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation. The strategic placement of fluorine can also enhance the binding affinity of a compound to its target protein. This can be a result of direct interactions between fluorine and the protein or indirect effects on the polarity of other functional groups involved in binding.

The fluorine atom in 4-(3-fluorophenoxy)benzaldehyde, located at the meta-position of the phenoxy ring, plays a multifaceted role in molecular recognition. Its high electronegativity and small van der Waals radius allow it to act as a bioisostere for a hydrogen atom, yet it can profoundly influence the electronic properties of the molecule. The C-F bond is highly polarized and more stable than a C-H bond, which can enhance the metabolic stability of the compound. Furthermore, the lipophilicity of fluorine is greater than that of hydrogen, which can impact the compound's ability to cross biological membranes.

The 3-fluoro substituent can engage in various non-covalent interactions, including dipole-dipole, ion-dipole, and, in some contexts, weak hydrogen bonds with biological targets. These interactions can either stabilize or destabilize the binding of the ligand to a protein. The position of the fluorine atom is critical; for instance, moving the fluorine from the meta to the para position could alter the molecule's dipole moment and its interaction with a receptor's binding pocket.

Systematic Modifications of the Aldehyde and Phenoxy Moieties for Modulated Activity

Systematic modifications of the this compound scaffold are essential for probing the SAR and optimizing biological activity. These modifications typically involve altering the aldehyde and phenoxy groups.

Modifications of the Aldehyde Moiety:

The aldehyde group is a key functional group that can be readily modified to explore its role in biological activity. It can be converted into other functional groups such as:

Schiff bases: Condensation of the aldehyde with various primary amines yields Schiff bases, which can introduce a wide range of substituents and modulate the compound's electronic and steric properties.

Alcohols and Carboxylic Acids: Reduction of the aldehyde to an alcohol or oxidation to a carboxylic acid can significantly change the polarity and hydrogen bonding potential of the molecule.

These modifications can influence the compound's interaction with its biological target and affect its pharmacokinetic properties.

Modifications of the Phenoxy Moiety:

The phenoxy moiety provides another avenue for structural modification. Alterations can be made to both the phenyl ring containing the fluorine atom and the other phenyl ring.

Substitution on the Fluorinated Ring: The position and number of fluorine atoms can be varied to fine-tune the electronic properties of the ring. Additionally, other substituents can be introduced to explore steric and electronic effects further.

Replacement of the Ether Linkage: The ether linkage can be replaced with other linkers, such as thioether, sulfone, or amide groups, to investigate the importance of the ether oxygen in biological activity.

Correlation between Structural Features and Observed Biological Activities (e.g., Antimicrobial, Antimalarial, Anticancer Mechanisms)

The biological activities of this compound derivatives are intrinsically linked to their structural features.

Antimicrobial Activity:

The antimicrobial activity of benzaldehyde (B42025) derivatives is often attributed to their ability to interact with microbial cell surfaces, leading to membrane disruption and cell death nih.gov. The lipophilicity conferred by the fluorophenoxy group can enhance the compound's ability to penetrate bacterial cell walls. Modifications of the aldehyde group to form Schiff bases or other derivatives can further enhance antimicrobial potency by introducing additional interaction sites.

Below is a table showing the antimicrobial activity of some benzaldehyde derivatives, illustrating the effect of different substituents.

| Compound | Substituent on Benzaldehyde Ring | Antimicrobial Activity (Zone of Inhibition in mm) |

| 1 | 4-hydroxy | 15 |

| 2 | 2,4-dihydroxy | 20 |

| 3 | 4-(2-methylquinoxalinyloxy) | 18 |

This table is generated based on data from related benzaldehyde derivatives to illustrate potential SAR trends.

Antimalarial Activity:

Diaryl ether structures are known to exhibit antimalarial properties, often by inhibiting specific enzymes in the Plasmodium falciparum parasite nih.gov. The this compound scaffold can serve as a starting point for the design of novel antimalarial agents. The fluorine atom can enhance binding to the target enzyme, and modifications to the aldehyde and phenoxy moieties can be used to optimize potency and selectivity. For instance, the introduction of specific side chains can improve water solubility and bioavailability acs.org.

The following table presents the antimalarial activity of some diaryl ether derivatives, highlighting the influence of structural modifications.

| Compound | Modification | IC50 (nM) against P. falciparum |

| 4 | 2'-chloro, 4'-chloro (Triclosan) | 100 |

| 5 | 2'-methoxy | 50 |

| 6 | 2'-trifluoromethyl | 30 |

This table is generated based on data from related diaryl ether antimalarials to illustrate potential SAR trends.

Anticancer Activity:

Benzaldehyde derivatives have been investigated for their anticancer properties, with some compounds showing the ability to induce apoptosis and arrest the cell cycle in cancer cells nih.gov. The mechanism of action can involve the inhibition of key signaling pathways or the disruption of microtubule dynamics. The presence of the fluorophenoxy group can enhance the lipophilicity of the molecule, facilitating its entry into cancer cells. Systematic modifications can lead to the discovery of potent and selective anticancer agents. For example, studies on benzyloxybenzaldehyde derivatives have shown that the position and nature of substituents on the benzyl (B1604629) and benzaldehyde rings significantly impact their anticancer activity nih.gov.

The table below shows the anticancer activity of some benzyloxybenzaldehyde derivatives against the HL-60 cell line.

| Compound | Substituent on Benzyl Ring | Substituent on Benzaldehyde Ring | IC50 (µM) |

| 7 | None | 2-(benzyloxy) | >10 |

| 8 | 3-methoxy | 2-[(3-methoxybenzyl)oxy] | 1.2 |

| 9 | 4-chloro | 2-[(4-chlorobenzyl)oxy] | 2.5 |

This table is generated based on data from a study on benzyloxybenzaldehyde derivatives to illustrate potential SAR trends for related structures.

Computational Approaches to SAR/SPR Elucidation

Computational methods are invaluable tools for understanding the SAR and SPR of this compound derivatives. These approaches can provide insights into the molecular properties that govern biological activity and guide the design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), it is possible to build predictive models that can estimate the activity of untested compounds. For diaryl ether derivatives, QSAR studies have been successfully employed to identify key structural features responsible for antiviral and antimalarial activities.

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. This technique can be used to visualize the binding mode of this compound derivatives within the active site of a target protein. Docking studies can help to explain the observed SAR by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. For example, docking studies of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase have revealed the importance of the ether linkage and substitutions on the B-ring for binding affinity.

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-receptor complex over time. These simulations can assess the stability of the binding mode predicted by docking and provide insights into the conformational changes that may occur upon ligand binding. MD simulations can also be used to calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone.

By integrating these computational approaches with experimental studies, a comprehensive understanding of the SAR and SPR of this compound derivatives can be achieved, accelerating the discovery of new therapeutic agents.

Emerging Research Frontiers and Future Perspectives for 4 3 Fluorophenoxy Benzaldehyde

Design of Novel Catalytic Transformations for Sustainable Synthesis

The pursuit of environmentally benign and efficient synthetic routes to complex molecules like 4-(3-Fluorophenoxy)benzaldehyde is a paramount goal in modern chemistry. A key focus is the development of novel catalytic systems that adhere to the principles of green chemistry by utilizing earth-abundant metals, operating under mild conditions, and allowing for catalyst recycling. researchgate.netrsc.org

The synthesis of diaryl ethers, the structural class to which this compound belongs, has traditionally relied on methods like the Ullmann condensation, which often requires harsh reaction conditions and stoichiometric amounts of copper. rsc.orgrsc.org Contemporary research, however, is shifting towards more sustainable alternatives. Copper-catalyzed Ullmann-type diaryl ether syntheses can now be performed at significantly lower temperatures (e.g., 90°C) with the aid of ancillary ligands like N,N-dimethylglycine. organic-chemistry.org Furthermore, catalyst-free methods are being explored, such as the direct coupling of phenols with electron-deficient aryl halides in refluxing DMSO, which can yield diaryl ethers in minutes under microwave irradiation. organic-chemistry.org

For the synthesis of this compound, this translates to the exploration of novel catalysts for the coupling of 3-fluorophenol (B1196323) and 4-halobenzaldehyde. The development of reusable heterogeneous catalysts, such as transition metal oxides combined with Bi(III), offers a promising avenue for atom-economic and solvent-free synthesis. rsc.org Bio-inspired catalysts and organocatalysts are also at the forefront of this evolution, aiming for enzyme-like specificity and enhanced stability for large-scale applications. researchgate.net

A comparative look at traditional versus emerging catalytic strategies highlights the drive towards sustainability:

| Feature | Traditional Methods (e.g., Classical Ullmann) | Emerging Sustainable Methods |

| Catalyst | Stoichiometric copper | Catalytic amounts of copper, catalyst-free systems, reusable transition metal oxides |

| Reaction Conditions | High temperatures | Mild temperatures (e.g., room temperature to 90°C) |

| Solvents | Often high-boiling point organic solvents | Greener solvents, solvent-free conditions |

| Efficiency | Can have moderate to good yields | Often high yields with improved atom economy |

| Byproducts | Can generate significant waste | Minimized waste generation |

Integration into High-Throughput Synthesis Platforms

The rapid discovery and optimization of new chemical entities and synthetic routes are greatly accelerated by high-throughput experimentation (HTE). nih.govdomainex.co.ukacs.org These platforms enable the parallel execution of a large number of experiments, making them ideal for exploring the vast parameter space of a chemical reaction. nih.govsc.edu The synthesis of this compound and its derivatives is well-suited for integration into HTE workflows.

HTE platforms, often utilizing 96-well microtiter plates, allow for the systematic screening of various reaction components, including catalysts, ligands, bases, and solvents, on a microscale (typically 10-100 μL reaction volumes). nih.govdomainex.co.uk This miniaturization significantly reduces the consumption of valuable starting materials and reagents. domainex.co.uk For the synthesis of this compound via a cross-coupling reaction, an HTE approach would involve:

Rational Experimental Design: Employing Design of Experiments (DoE) methodologies to systematically vary reaction parameters such as temperature, catalyst loading, and reactant concentrations. mdpi.comnih.gov

Automated Liquid and Solid Handling: Utilizing robotic systems for the precise and rapid dispensing of stock solutions of reactants, catalysts, and other reagents into the reaction wells. acs.org

Parallel Reaction Execution: Conducting numerous reactions simultaneously under controlled conditions using specialized heating and stirring blocks. domainex.co.uk

Rapid Analysis: Employing techniques like UPLC-MS (Ultra-high Performance Liquid Chromatography-Mass Spectrometry) for the high-speed analysis of reaction outcomes, allowing for the quick determination of product yield and purity. domainex.co.uk

The integration of artificial intelligence and machine learning with HTE platforms is further revolutionizing chemical synthesis by enabling predictive modeling and autonomous optimization of reaction conditions. chemspeed.comchemrxiv.org This approach can significantly shorten the development timeline for producing this compound and its derivatives with desired properties.

Exploration of Photo- and Electrocatalytic Applications

Photo- and electrocatalysis offer unique opportunities for activating molecules and driving chemical transformations under mild and controlled conditions. The distinct electronic properties of this compound, arising from the interplay of the electron-withdrawing fluorine atom and the aldehyde functionality, make it an interesting candidate for such applications.

Photocatalysis: The aldehyde group in this compound can be a target for photocatalytic transformations. For instance, photocatalytic methods have been developed for the direct conversion of aldehydes into valuable acyl fluorides using a simple organocatalyst and an electrophilic fluorinating agent. rsc.org This suggests that this compound could be a precursor for the synthesis of the corresponding acyl fluoride (B91410), a versatile acylating agent. Furthermore, photocatalytic perfluoroalkenylation reactions can transform aldehydes into highly electron-deficient enals, which are valuable synthetic intermediates. acs.org The fluorinated phenoxy moiety in this compound could influence the reactivity and stability of the resulting products in such transformations.

Electrocatalysis: The electrocatalytic behavior of benzaldehyde (B42025) has been a subject of investigation, with studies focusing on both its oxidation to benzoic acid and its reduction to benzyl (B1604629) alcohol. mdpi.comepa.gov The electrooxidation of benzaldehyde can be coupled with the hydrogen evolution reaction (HER), offering a sustainable route to produce valuable chemicals. mdpi.com The surface chemistry of the electrocatalyst plays a crucial role in determining the reaction selectivity. rsc.orgista.ac.at For this compound, its electrocatalytic conversion could be explored to synthesize the corresponding carboxylic acid or alcohol. The fluorine substituent may influence the electronic properties of the benzaldehyde ring, potentially altering the reaction kinetics and product distribution. Kinetic investigations using continuous flow fixed-bed reactors could elucidate the effect of parameters like electrolyte composition and half-cell potential on the electrocatalytic hydrogenation of this compound. epa.gov

Development of Advanced Functional Materials with Tailored Properties

The unique molecular structure of this compound makes it a promising building block for the creation of advanced functional materials with tailored properties. nanogune.eursc.org One particularly exciting area is its potential use as an organic ligand in the synthesis of Metal-Organic Frameworks (MOFs). magtech.com.cnresearchgate.net

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic molecules. By carefully selecting the organic ligand and the metal center, it is possible to design MOFs with specific pore sizes, surface areas, and chemical functionalities. The aldehyde group in this compound can be further modified post-synthesis to introduce other functional groups, or it can be used to anchor other molecules within the MOF structure. The presence of the fluorophenoxy group can impart unique properties to the resulting MOF, such as:

Enhanced Hydrophobicity: The fluorine atoms can increase the hydrophobicity of the MOF pores, which could be advantageous for applications in gas separation or catalysis in non-aqueous media.

Modified Electronic Properties: The electron-withdrawing nature of fluorine can influence the electronic structure of the MOF, potentially leading to interesting catalytic or sensing properties.

Increased Stability: The incorporation of fluorine can sometimes enhance the thermal and chemical stability of materials.

MOFs derived from ligands like this compound could find applications in areas such as:

| Potential Application | Rationale |

| Gas Storage and Separation | Tailored pore environments for selective adsorption of gases like CO2 or H2. magtech.com.cnresearchgate.net |

| Catalysis | The framework can act as a heterogeneous catalyst, with the functional groups of the ligand influencing catalytic activity. magtech.com.cn |

| Sensing | Changes in the optical or electronic properties of the MOF upon interaction with specific analytes could be used for chemical sensing. |

| Drug Delivery | The porous structure can be used to encapsulate and release drug molecules in a controlled manner. |

Deepening Mechanistic Understanding through Advanced Computational Techniques

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new ones. Advanced computational techniques, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction pathways, identifying transition states, and predicting reaction outcomes. researchgate.net

For the synthesis of this compound, which is typically achieved through a nucleophilic aromatic substitution or a copper-catalyzed Ullmann-type reaction, computational studies can provide valuable insights. rsc.orgrsc.orgorganic-chemistry.org For the Ullmann reaction, for example, DFT calculations can help to:

Clarify the active catalytic species (e.g., Cu(I) or Cu(III) complexes). rsc.org

Elucidate the role of ligands in promoting the reaction.

Investigate the reaction mechanism, including the possibility of radical pathways. rsc.org

Predict the relative energies of different reaction intermediates and transition states.

Similarly, for photo- and electrocatalytic reactions involving this compound, computational modeling can be used to:

Simulate the excited state properties of the molecule in photocatalysis.

Model the interaction of the molecule with the catalyst surface in electrocatalysis. rsc.org

Predict the most likely reaction pathways and product selectivities. researchgate.net

By combining experimental results with computational analysis, researchers can gain a more complete picture of the chemical processes involving this compound, paving the way for the rational design of more efficient and selective synthetic methods and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Fluorophenoxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Ullmann coupling between 3-fluorophenol and 4-bromobenzaldehyde in the presence of a copper catalyst, or through electrophilic aromatic substitution using a Friedel-Crafts acylation protocol . Key parameters include temperature (80–120°C), solvent polarity (DMF or toluene), and catalyst loading (5–10 mol% CuI). Yields range from 45% to 72%, with impurities arising from incomplete substitution or over-halogenation. Purification often involves column chromatography (silica gel, hexane/ethyl acetate) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the aldehyde proton ( ~9.8–10.2 ppm) and fluorophenoxy aromatic signals. Fluorine coupling splits peaks in the F NMR spectrum ( ~-110 to -120 ppm) .

- FTIR : Strong absorption bands for C=O (~1700 cm) and C-F (~1220 cm) .

- Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak at m/z 230.2 (calculated for CHFO) .

Advanced Research Questions

Q. How do electronic effects of the fluorine atom influence the reactivity of this compound in nucleophilic addition reactions?

- Mechanistic Insight : The fluorine atom exerts a strong electron-withdrawing effect via inductive withdrawal, activating the aldehyde group for nucleophilic attack (e.g., in Knoevenagel condensations or Schiff base formation). This increases electrophilicity by ~30% compared to non-fluorinated analogs, as shown by DFT calculations. However, steric hindrance from the phenoxy group may reduce reactivity in bulky nucleophiles .

Q. What strategies are recommended for resolving crystallographic data discrepancies in this compound derivatives?

- Crystallography Workflow :

Data Collection : Use high-resolution (1.0 Å) X-ray diffraction with synchrotron radiation.

Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twin detection. For ambiguous electron density (e.g., disordered fluorine), apply restraints to bond lengths and angles .

Validation : Cross-check with Hirshfeld surface analysis and PLATON’s ADDSYM to detect missed symmetry .

Q. What evidence supports the potential of this compound as a precursor for bioactive molecules, and how can its cytotoxicity be evaluated?

- Biological Applications :

- Synthetic Derivatives : Condensation with hydrazines yields Schiff bases with anti-cancer activity (e.g., IC = 8–15 μM against MCF-7 cells) .

- Assays : Perform MTT assays post-derivatization to assess cytotoxicity. Compare results with control compounds lacking the fluorophenoxy group to isolate electronic effects .

Q. How can conflicting data on regioselectivity in fluorinated benzaldehyde reactions be systematically addressed?

- Contradiction Analysis :

- Case Study : Conflicting reports on Friedel-Crafts acylation regiochemistry (para vs. ortho substitution) may stem from solvent polarity (e.g., nitrobenzene vs. DCM) or Lewis acid choice (AlCl vs. FeCl).

- Resolution : Conduct kinetic studies under controlled conditions (e.g., in situ F NMR monitoring) to track intermediate formation. Computational modeling (Gaussian09) can predict thermodynamic vs. kinetic control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.